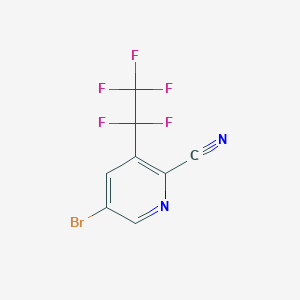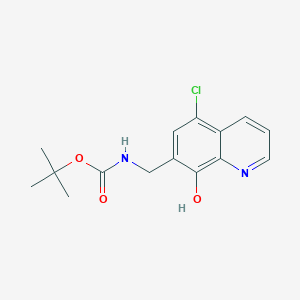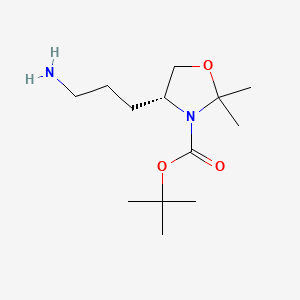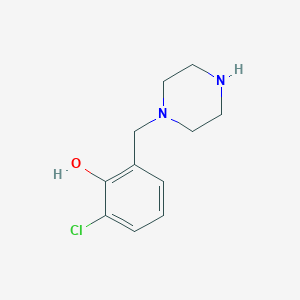
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H2BrF5N2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile typically involves the introduction of bromine and pentafluoroethyl groups into a pyridine ring. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
類似化合物との比較
Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile include:
5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has a similar structure but with a fluorine atom instead of a nitrile group.
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has the bromine and pentafluoroethyl groups in different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C8H2BrF5N2 |
|---|---|
分子量 |
301.01 g/mol |
IUPAC名 |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2BrF5N2/c9-4-1-5(6(2-15)16-3-4)7(10,11)8(12,13)14/h1,3H |
InChIキー |
KUEGRPDUJSEYAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)


![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)


![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)
